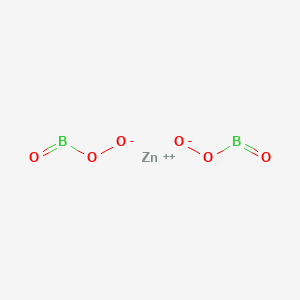
Zinc diperoxometaborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc diperoxometaborate is a chemical compound that combines zinc, boron, and oxygen. It is known for its oxidizing properties and is used in various industrial and scientific applications. The compound is often utilized for its ability to release active oxygen, making it valuable in processes that require oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc diperoxometaborate can be synthesized through the reaction of zinc oxide with boric acid in the presence of hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{ZnO} + \text{H}_3\text{BO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{Zn(BO}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of zinc perborate often involves a hydrothermal method where zinc oxide and boric acid are reacted in an aqueous solution at elevated temperatures. This method ensures high purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results .
Análisis De Reacciones Químicas
Types of Reactions: Zinc diperoxometaborate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing active oxygen.
Reduction: It can be reduced to form zinc oxide and boric acid.
Substitution: It can participate in substitution reactions where the borate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as a reagent to facilitate oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used to reduce zinc perborate.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is active oxygen, which can further react with other compounds.
Reduction: The major products are zinc oxide and boric acid.
Substitution: The products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
Zinc diperoxometaborate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Medicine: this compound is explored for its antimicrobial properties and potential use in wound healing and infection control.
Industry: It is used in the production of detergents, bleaching agents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of zinc perborate involves the release of active oxygen upon decomposition. This active oxygen can oxidize various substrates, leading to the desired chemical transformations. The molecular targets and pathways involved include:
Oxidation of organic compounds: The active oxygen can oxidize organic molecules, leading to the formation of oxidized products.
Antimicrobial action: The active oxygen can disrupt the cellular components of microorganisms, leading to their inactivation.
Comparación Con Compuestos Similares
Sodium perborate: Similar to zinc perborate, sodium perborate is used as an oxidizing agent and has applications in detergents and bleaching agents.
Calcium perborate: Another perborate compound with similar oxidizing properties and applications in various industries.
Uniqueness of Zinc Perborate: Zinc diperoxometaborate is unique due to its combination of zinc and borate, which provides specific properties such as enhanced stability and effectiveness as an oxidizing agent. Its applications in medicine and biology also set it apart from other perborate compounds.
Propiedades
Número CAS |
10380-06-0 |
|---|---|
Fórmula molecular |
B2O6Zn |
Peso molecular |
183.0084 |
Nombre IUPAC |
zinc;oxidooxy(oxo)borane |
InChI |
InChI=1S/2BHO3.Zn/c2*2-1-4-3;/h2*3H;/q;;+2/p-2 |
Clave InChI |
PLVWNARVBMHCST-UHFFFAOYSA-L |
SMILES |
B(=O)O[O-].B(=O)O[O-].[Zn+2] |
SMILES canónico |
B(=O)O[O-].B(=O)O[O-].[Zn+2] |
Key on ui other cas no. |
10380-06-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















